coccineone B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Coccineone B is a natural product isolated from the roots of the plant Boerhaavia coccinea.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Coccineone B can be synthesized through phytochemical methods. The primary source of this compound is the roots of Boerhaavia coccinea. The preparation involves extracting the compound using solvents such as chloroform . The extraction process typically includes multiple steps of solvent extraction and purification to isolate the pure compound.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction from plant roots. The callus tissue culture method has been explored as an alternative, where callus cultures of Boerhaavia coccinea are used to produce the compound in vitro .

Analyse Chemischer Reaktionen

Types of Reactions: Coccineone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of this compound.

Wissenschaftliche Forschungsanwendungen

Coccineone B has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:

Chemistry: Used as a reference compound in analytical chemistry for studying dehydrorotenoids.

Medicine: Explored for its therapeutic potential due to its unique chemical structure and bioactivity.

Industry: Utilized in the development of natural product-based pharmaceuticals and as a lead compound for drug discovery.

Wirkmechanismus

The mechanism of action of Coccineone B involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects through modulation of cellular pathways involved in oxidative stress and apoptosis . Further research is needed to elucidate the precise molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Coccineone B is unique due to its specific dehydrorotenoid structure. Similar compounds include other dehydrorotenoids and isoflavonoids found in the Boerhaavia genus . These compounds share structural similarities but differ in their specific functional groups and bioactivities. Some similar compounds are:

- Boeravinone B

- Boeravinone C

- Boeravinone D

Biologische Aktivität

Coccineone B, a compound derived from the plant Boerhaavia diffusa, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is classified as a nonprenylated rotenoid, a type of isoflavonoid. Its structural formula is characterized by specific functional groups that contribute to its biological activity. Research indicates that the structural features of this compound play a crucial role in its interaction with biological targets, influencing its efficacy in various applications.

Pharmacological Activities

The biological activity of this compound has been extensively studied, revealing several key pharmacological effects:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that extracts containing this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory activity in preclinical models. It inhibits pro-inflammatory cytokines and reduces edema in carrageenan-induced inflammation models .

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property may contribute to its protective effects against chronic diseases .

- Antidiabetic Properties : Research indicates that this compound can lower blood glucose levels in diabetic models, suggesting its potential use in managing diabetes .

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity : this compound has been reported to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby reducing inflammation .

- Modulation of Immune Response : This compound appears to modulate immune responses by affecting cytokine production and enhancing the activity of immune cells like macrophages .

- Impact on Signaling Pathways : this compound influences various signaling pathways implicated in cell survival and proliferation, particularly those associated with cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy Study :

- Anti-inflammatory Activity Assessment :

- Diabetes Management Trial :

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other compounds derived from Boerhaavia diffusa:

| Compound | Antimicrobial | Anti-inflammatory | Antioxidant | Antidiabetic |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| Boeravinone A | Yes | Moderate | Yes | No |

| Boerhavisterol | No | Yes | Moderate | Yes |

Eigenschaften

IUPAC Name |

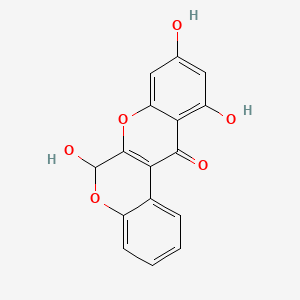

6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c17-7-5-9(18)13-11(6-7)21-15-12(14(13)19)8-3-1-2-4-10(8)22-16(15)20/h1-6,16-18,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCJSHNAURZDNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(O2)O)OC4=CC(=CC(=C4C3=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the potential of Coccineone B in combating viral infections like COVID-19?

A1: Recent computational studies have explored this compound as a potential inhibitor of SARS-CoV-2 infection. [] This research suggests that this compound exhibits a multimodal effect, interacting with key amino acid residues in several crucial SARS-CoV-2 proteins, including ADP-binding domain NSP3, main protease NSP5, RNA-dependent RNA-polymerase NSP12, and endoribonuclease NSP15. [] While promising, these findings are based on in silico studies and require further validation through in vitro and in vivo experiments.

Q2: How is this compound synthesized and what is its structure?

A2: this compound can be synthesized from 2-hydroxybenzaldehyde and phloroglucinol. [] A modified Hoesch reaction employing a mixture of HZnCl2(OH) and ZnCl2 as the catalyst can be used to produce a key intermediate in its synthesis. [] This synthesis highlights the importance of understanding reaction mechanisms in natural product synthesis.

Q3: Can you elaborate on the use of low-temperature mass spectrometry in understanding the Hoesch reaction during this compound synthesis?

A3: Low-temperature mass spectrometry techniques have proven valuable in elucidating the mechanism of the Hoesch reaction, which is crucial for this compound synthesis. [] This method allows for the easy and accurate identification of isotopic clusters, providing valuable insights into the reaction intermediates and pathways involved. [] This understanding is essential for optimizing reaction conditions and improving the yield of this compound.

Q4: What is the significance of studying the pharmacokinetic and toxicological properties of rotenoids like those found in Boerhavia diffusa L., which also contains this compound?

A4: Research has focused on predicting the pharmacokinetic and toxicological characteristics of several rotenoids present in the roots of Boerhavia diffusa L., including this compound. [] Understanding these properties is crucial for assessing the potential of these rotenoids as drug candidates. [] This involves evaluating their absorption, distribution, metabolism, excretion, and potential toxicity. Such studies are essential for translating the therapeutic potential of natural products like this compound into safe and effective treatments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.